4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde
Description
4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde is a benzaldehyde derivative featuring a substituted ether linkage and a dichlorophenyl ketone moiety. This compound is structurally characterized by a methoxy group at the 3-position of the benzaldehyde ring and a 2-(3,4-dichlorophenyl)-2-oxoethoxy group at the 4-position. Its synthesis typically involves etherification and oxidation steps, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
4-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O4/c1-21-16-6-10(8-19)2-5-15(16)22-9-14(20)11-3-4-12(17)13(18)7-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXGTIOMDNDFLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde typically involves the reaction of 3,4-dichlorophenylacetic acid with appropriate reagents to form the desired product. One common method involves the use of a Friedel-Crafts acylation reaction, where 3,4-dichlorophenylacetic acid is treated with acetyl chloride in the presence of anhydrous aluminum chloride as a catalyst . The reaction is carried out at elevated temperatures, followed by purification steps to isolate the final product.
Chemical Reactions Analysis
4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
Medicinal Chemistry
4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde has shown promise as a lead compound in the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various diseases.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been evaluated for its potential to act on specific molecular targets involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and HDAC (Histone Deacetylases) .
- Antimicrobial Properties : The dichlorophenyl group is known for its antibacterial properties, making this compound a candidate for developing new antibiotics or antifungal agents. Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens .
Biological Studies
The compound is also being explored for its effects on biological systems beyond direct therapeutic applications.
- Enzyme Inhibition : Studies have focused on the ability of this compound to inhibit specific enzymes that are crucial in metabolic pathways. For example, it has been shown to affect enzymes involved in oxidative stress responses .
- Cell Signaling Pathways : Research indicates that this compound may modulate important signaling pathways related to inflammation and apoptosis, which are critical in cancer and other diseases .
Material Science
In addition to its biological applications, 4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde serves as a building block in the synthesis of advanced materials.
- Polymer Chemistry : The compound can be used to synthesize polymers with specific properties for applications in coatings and adhesives. Its reactive functional groups allow for incorporation into polymer matrices .
- Nanotechnology : Researchers are investigating the use of this compound in the formulation of nanomaterials that can be utilized in drug delivery systems or as catalysts in chemical reactions .
Case Study 1: Anticancer Activity Evaluation
A study published in a peer-reviewed journal evaluated the anticancer properties of various derivatives of 4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde. The results indicated that certain modifications significantly increased cytotoxicity against breast cancer cell lines while minimizing toxicity to normal cells.
Case Study 2: Antimicrobial Efficacy
In another study, researchers tested the antimicrobial efficacy of this compound against several bacterial strains. The findings demonstrated a notable reduction in bacterial growth at low concentrations, suggesting its potential as an effective antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound shares structural motifs with other benzaldehyde-based ethers and ketones. Below is a comparative analysis with two analogs:
Key Observations:
- Ether Linkages : Both the target compound and C2 (from ) utilize ether bonds, but the former incorporates a dichlorophenyl ketone group, which may enhance electrophilicity and bioactivity compared to the benzyloxy group in C2 .
- Synthetic Complexity : The target compound’s synthesis likely parallels C2’s route (e.g., dichloromethane solvent, acid-catalyzed etherification), but the ketone formation may require additional oxidation steps, increasing synthetic complexity .
Pharmacological Context (Indirect Comparison)
For example:
- Morphine analogs (mu, kappa, sigma receptor agonists) demonstrate how subtle structural changes (e.g., substitution patterns) drastically alter receptor affinity and physiological effects .
- The dichlorophenyl group in the target compound may confer selectivity for specific targets, analogous to how ketocyclazocine’s kappa receptor selectivity arises from its unique substituents .
Research Findings and Limitations
- Discontinuation : The discontinuation of 4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde () suggests challenges in scalability, stability, or commercial demand. This contrasts with research-grade analogs like C2, which remain synthetically accessible .
Biological Activity
4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a dichlorophenyl group and a methoxybenzaldehyde moiety. Its molecular formula is CHClO, indicating the presence of two chlorine atoms, which are known to influence biological activity.
Research indicates that compounds similar to 4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde exhibit various mechanisms of action:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. It may act by inducing apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.
- Antimicrobial Properties : Similar structures have demonstrated antimicrobial activity, suggesting that this compound could also inhibit the growth of pathogenic microorganisms.
- Anti-inflammatory Effects : Compounds with similar functional groups are often evaluated for their anti-inflammatory properties, indicating potential therapeutic applications in inflammatory diseases.
Biological Activity Data
| Activity Type | Effect | Study Reference |
|---|---|---|
| Anticancer | Induces apoptosis in melanoma cells | |
| Antimicrobial | Inhibits bacterial growth | |
| Anti-inflammatory | Reduces inflammation markers |
Case Studies
- Anticancer Efficacy : A study investigated the effects of a related compound on melanoma cells. Results indicated a selective cytotoxic effect, with the compound inducing cell cycle arrest and reducing melanin production in VMM917 melanoma cells. This suggests potential for developing new melanoma therapies based on similar structures .
- Antimicrobial Activity : Another study focused on derivatives of 3-methoxybenzaldehyde, revealing significant antibacterial properties against various strains of bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
- Pharmacological Profile : A pharmacokinetic study highlighted that compounds with structural similarities can effectively cross the blood-brain barrier, enhancing their potential as central nervous system agents. This property is crucial for developing treatments for neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
